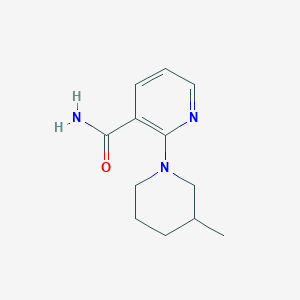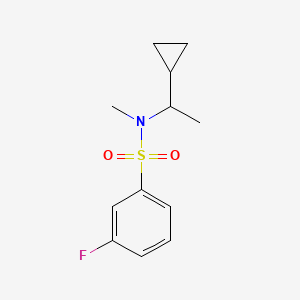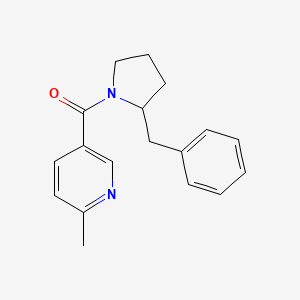
(2-Benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone, also known as methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that belongs to the class of psychoactive substances known as "bath salts." It was first synthesized in 1969 by Boehringer Ingelheim, a German pharmaceutical company, and later gained popularity as a recreational drug in the early 2000s. MDPV is known to produce stimulant effects and has been associated with several adverse health effects. However, in recent years, there has been growing interest in the scientific research application of MDPV due to its potential therapeutic benefits.
Mécanisme D'action
MDPV acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in their levels in the brain. This results in the stimulation of the central nervous system, producing effects such as increased alertness, euphoria, and energy. The mechanism of action of MDPV is similar to that of other stimulants such as cocaine and amphetamines.
Biochemical and Physiological Effects
MDPV has been shown to produce a range of biochemical and physiological effects in the body. It increases heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications such as arrhythmias, hypertension, and hyperthermia. It also affects the levels of several neurotransmitters in the brain, leading to changes in mood, behavior, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
MDPV has several advantages as a research tool. It is a potent and selective reuptake inhibitor of dopamine, norepinephrine, and serotonin, which makes it a useful tool for studying the role of these neurotransmitters in the brain. Additionally, MDPV has been shown to produce robust and reliable effects in animal models, which makes it a valuable tool for studying the effects of stimulant drugs on behavior and cognition.
However, there are also several limitations to the use of MDPV in research. It is a highly potent and addictive drug, which can make it difficult to control for factors such as tolerance and withdrawal in animal models. Additionally, the use of MDPV in research raises ethical concerns due to its potential for abuse and harm.
Orientations Futures
There are several future directions for research on MDPV. One area of interest is the development of MDPV analogs that have improved therapeutic potential and reduced potential for abuse. Another area of interest is the development of novel treatment approaches for addiction and other psychiatric disorders that target the dopamine, norepinephrine, and serotonin systems. Finally, there is a need for further research on the long-term effects of MDPV use on the brain and body, as well as the potential risks and benefits of its therapeutic use.
Méthodes De Synthèse
MDPV is synthesized through a multi-step process that involves the reaction of 3,4-(2-Benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanonexyphenylpropan-2-one with pyrrolidine and subsequently with 3,6-dimethyl-2-pyridinecarboxaldehyde. The final product is a white crystalline powder that is soluble in water and organic solvents.
Applications De Recherche Scientifique
MDPV has been shown to have potential therapeutic benefits in the treatment of several medical conditions. It has been found to have anxiolytic, antidepressant, and analgesic effects, which make it a promising candidate for the treatment of anxiety disorders, depression, and chronic pain. Additionally, MDPV has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(2-benzylpyrrolidin-1-yl)-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-9-10-16(13-19-14)18(21)20-11-5-8-17(20)12-15-6-3-2-4-7-15/h2-4,6-7,9-10,13,17H,5,8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOJPPGABSUIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


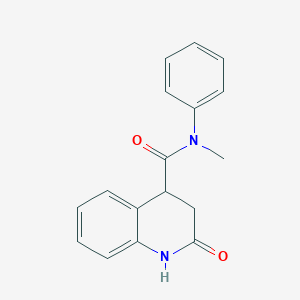
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-4-carboxamide](/img/structure/B7493313.png)
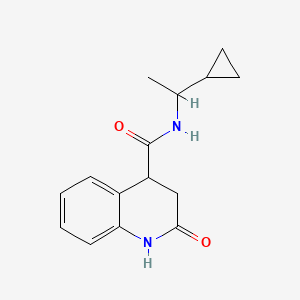
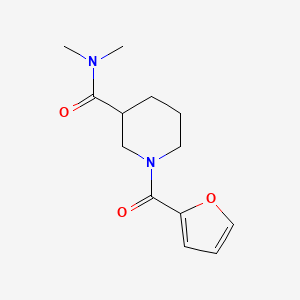

![N-[1-(4-fluorophenyl)ethyl]-N,6-dimethylpyridine-3-carboxamide](/img/structure/B7493347.png)
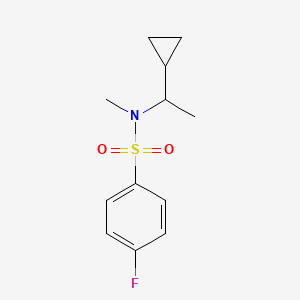
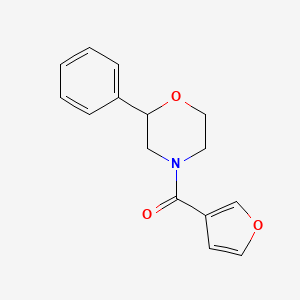


![2-Methyl-1-[4-(3-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B7493377.png)
